molecular formula C20H16FN3O4 B2688828 1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-58-6

1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2688828
CAS No.: 941973-58-6
M. Wt: 381.363
InChI Key: HRIDXSOZQAXUJX-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules. The presence of fluorophenyl and nitrophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or nitrophenyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. The fluorophenyl and nitrophenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds also interact with calcium channels but may differ in their binding affinities and specificities due to variations in their chemical structures. The presence of fluorophenyl and nitrophenyl groups in this compound makes it unique and potentially more effective in certain applications .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-10-16(24(27)28)7-8-18(13)22-20(26)15-6-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIDXSOZQAXUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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